molecular formula C7H6BrN3 B1344172 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine CAS No. 219762-28-4

5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Numéro de catalogue: B1344172
Numéro CAS: 219762-28-4
Poids moléculaire: 212.05 g/mol
Clé InChI: AXMQBOUOVYZIMK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring systemThe presence of a bromine atom and a methyl group on the imidazo[4,5-b]pyridine scaffold imparts unique chemical properties that make it a valuable intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine typically involves the condensation of 2,3-diaminopyridine with a suitable carbonyl compound, followed by bromination. One common method involves the reaction of 2,3-diaminopyridine with methylglyoxal under acidic conditions to form the imidazo[4,5-b]pyridine core, which is then brominated using bromine or N-bromosuccinimide (NBS) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and phase transfer catalysis to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process .

Analyse Des Réactions Chimiques

Alkylation Reactions

The nitrogen atoms (N3 and N4) in the imidazo[4,5-b]pyridine ring undergo regioselective alkylation under phase-transfer catalysis (PTC) conditions. Key observations include:

ReagentProduct StructureRegioselectivityYield (%)Source
1-(Chloromethyl)benzene6-Bromo-2-methyl-3-benzyl derivativeN3-alkylation72
Ethyl 2-bromoacetate6-Bromo-2-methyl-4-acetoxyethylN4-alkylation65
1-(Bromomethyl)-4-methylbenzene6-Bromo-2-methyl-3-(4-methylbenzyl)N3-alkylation68

Mechanistic studies indicate that alkylation at N3 is favored due to higher electron density at this position compared to N4 . Steric effects from the methyl group at position 2 further influence selectivity.

Cross-Coupling Reactions

The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions, enabling functionalization of the aromatic core:

Suzuki-Miyaura Coupling

Reaction with aryl/heteroaryl boronic acids under catalytic Pd(PPh₃)₄/K₂CO₃ conditions yields 5-aryl derivatives:

Boronic AcidProductYield (%)ConditionsSource
4-Cyanophenyl5-(4-Cyanophenyl)-2-methyl derivative85DMF/H₂O, 80°C, 12h
Phenyl5-Phenyl-2-methyl derivative78DMF/H₂O, 80°C, 12h
4-Methoxyphenyl5-(4-Methoxyphenyl)-2-methyl70DMF/H₂O, 80°C, 12h

Kinetic studies show that electron-withdrawing groups on the boronic acid enhance reaction rates due to increased electrophilicity of the palladium intermediate .

Nucleophilic Substitution

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides:

NucleophileProductConditionsYield (%)Source
Piperazine5-Piperazinyl-2-methyl derivativeDIPEA, DMF, 110°C, 24h60
Sodium methoxide5-Methoxy-2-methyl derivativeMeOH, reflux, 6h92
Thiourea5-Mercapto-2-methyl derivativeEtOH, 80°C, 8h75

The reaction proceeds via a Meisenheimer complex intermediate, with the electron-withdrawing imidazole ring activating the C5 position for nucleophilic attack.

Oxidation

The methyl group at position 2 is oxidized to a carboxylic acid using KMnO₄ under acidic conditions:
C7H6BrN3KMnO4/H2SO4C7H4BrN3O2\text{C}_7\text{H}_6\text{BrN}_3\xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4}\text{C}_7\text{H}_4\text{BrN}_3\text{O}_2
Yield: 58%.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to a dihydroimidazole derivative:
C7H6BrN3H2/Pd CC7H8BrN3\text{C}_7\text{H}_6\text{BrN}_3\xrightarrow{\text{H}_2/\text{Pd C}}\text{C}_7\text{H}_8\text{BrN}_3
Yield: 82%.

Electrophilic Aromatic Substitution

The electron-rich imidazo[4,5-b]pyridine scaffold undergoes nitration and sulfonation at position 7:

ReagentProductYield (%)Source
HNO₃/H₂SO₄7-Nitro-5-bromo-2-methyl derivative45
ClSO₃H7-Sulfo-5-bromo-2-methyl derivative38

Position 7 is activated due to resonance stabilization from the adjacent nitrogen atoms.

Mechanistic Insights

  • Alkylation : Coordination of the imidazole nitrogen to the alkylating agent precedes nucleophilic attack .
  • C-H Arylation : A concerted metallation-deprotonation (CMD) mechanism is proposed, with CuI facilitating deprotonation .
  • SNAr Reactions : DFT calculations confirm that the LUMO is localized at C5, favoring nucleophilic substitution .

Applications De Recherche Scientifique

The applications of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine are varied, demonstrating its potential in medicinal chemistry, particularly as an antimicrobial and antiproliferative agent . Imidazo[4,5-b]pyridines, including this compound, have garnered interest because of their structural similarity to purines, which are essential building blocks of DNA and RNA . This structural resemblance allows them to interact with biological systems, leading to a range of biological activities .

Applications in Scientific Research

Antimicrobial Activity: Imidazo[4,5-b]pyridine derivatives have demonstrated promising antimicrobial activities, making them potential candidates for developing new antibacterial and antifungal agents .

  • Wu et al. reported that certain imidazo[4,5-b]pyridine derivatives exhibited good fungicidal activities against various fungal strains, including Pucinia polysora, Erysis graminis, and Rhizoctania solani . The fungicidal activity was observed at concentrations of 500 mg/mL, with inhibition rates ranging from 30% to 85% .
  • Certain imidazo[4,5-b]pyridines have shown activity against Mycobacterium tuberculosis, with some compounds exhibiting a minimum inhibitory concentration (MIC) below 1 µM .

Antiviral Activity: Some synthesized imidazo[4,5-b]pyridines have demonstrated potential as Hepatitis B virus (HBV) inhibitors . Gerasi et al. synthesized a series of imidazo[4,5-b]pyridines to explore their potential as HBV inhibitors .

Antiproliferative Activity: Imidazo[4,5-b]pyridines have been evaluated for their in vitro antiproliferative effects on various human cancer cell lines .

  • LN-229 (glioblastoma)
  • Capan-1 (pancreatic adenocarcinoma)
  • HCT-116 (colorectal carcinoma)
  • NCI-H460 (lung carcinoma)
  • DND-41 (acute lymphoblastic leukemia)
  • HL-60 (acute myeloid leukemia)
  • K-562 (chronic myeloid leukemia)
  • Z-138 (non-Hodgkin lymphoma cancer cells)
  • HeLa cells
  • SW620 cells

Anti-inflammatory Activity: Imidazo[4,5-b]pyridine derivative 22 has demonstrated anti-inflammatory properties in treating retinal ischemia and can reduce tert-butyl hydroperoxide-induced inflammatory response in ARPE-19 cells . It can also affect the activation of transcription factors Nrf2 and NF-κB, which regulate oxidative stress that causes arterial injury during obesity .

Mécanisme D'action

The mechanism of action of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine depends on its specific application. In medicinal chemistry, it may act as a receptor modulator or enzyme inhibitor. The bromine atom and the imidazo[4,5-b]pyridine core can interact with biological targets through hydrogen bonding, van der Waals interactions, and π-π stacking . These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

5-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and biological activity. The bromine atom allows for further functionalization through substitution reactions, while the methyl group can influence the compound’s electronic properties and steric interactions .

Activité Biologique

5-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H6BrN3C_7H_6BrN_3 and a molecular weight of approximately 212.05 g/mol. Its structure features a fused imidazole and pyridine ring system, with a bromine atom at the 5-position and a methyl group at the 2-position, contributing to its unique reactivity and biological activity.

Target Interactions

This compound interacts with various biological targets, including:

  • GABA_A Receptors : Acts as an allosteric modulator.
  • Aromatase : Inhibits enzyme activity involved in estrogen biosynthesis.
  • Angiotensin II Receptors : Functions as an antagonist, impacting cardiovascular pathways.

Biochemical Pathways

The compound influences several cellular pathways:

  • GABAergic Neurotransmission : Modulates neurotransmitter signaling.
  • Estrogen Biosynthesis : Affects hormonal regulation.
  • Renin-Angiotensin System : Impacts blood pressure regulation and fluid balance.

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies showed IC50_{50} values of 0.4 μM against colon carcinoma (SW620) cells and 0.7 μM against other cancer types such as glioblastoma and lung carcinoma .
  • The compound's derivatives have been tested against human cancer cell lines, demonstrating selective activity towards certain types like HeLa cells and acute lymphoblastic leukemia cells .
Cell LineIC50_{50} (μM)
SW620 (Colon Carcinoma)0.4
LN-229 (Glioblastoma)1.8
NCI-H460 (Lung Carcinoma)3.2

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial effects:

  • Moderate activity against E. coli was observed with a minimum inhibitory concentration (MIC) of 32 μM for certain derivatives .
  • Its potential as an antimicrobial agent highlights its versatility in therapeutic applications beyond oncology.

Pharmacokinetics

Studies indicate that derivatives of this compound exhibit favorable pharmacokinetic properties, including high stability in human liver microsomes. This stability is crucial for drug development as it suggests a lower likelihood of rapid metabolism and excretion in vivo.

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

  • Aurora Kinase Inhibition : Molecular modeling studies indicated that certain derivatives effectively inhibit Aurora kinases, which are critical in cell cycle regulation—pointing toward potential applications in cancer therapy .
  • In Vitro Studies : Comprehensive evaluations across multiple cancer cell lines demonstrated the compound's ability to inhibit proliferation effectively, suggesting its role as a lead compound for further development in anticancer drugs .

Propriétés

IUPAC Name

5-bromo-2-methyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-9-5-2-3-6(8)11-7(5)10-4/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMQBOUOVYZIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625350
Record name 5-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219762-28-4
Record name 5-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,3-Diamino-6-bromopyridine (8.16 g) and triethyl orthoacetate (12.0 ml) were mixed in acetic acid (41 ml), and the mixture was refluxed under heating for 29 hr. The mixture was allowed to cool and the solvent was evaporated to give a crude product (10 g). This was dissolved in a sufficient amount of dichloromethane. Anhydrous potassium carbonate and active carbon were added and the mixture was stirred at room temperature. The insoluble matter was filtered off and the solvent was evaporated to give the objective compound (7.59 g) as a pale-yellow powder.
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,3-Diamino-6-bromopyridine (8.16 g) and triethyl orthoacetate (12.0 ml) were mixed in acetic acid (41 ml), and the mixture was refluxed under heating for 29 hr. After allowing to cool, the solvent was evaporated under reduced pressure to give a crude product (10 g). This was dissolved in a sufficient amount of dichloromethane and anhydrous potassium carbonate and active charcoal were added. The mixture was stirred at room temperature. The insoluble matter was removed by filtration and the solvent was evaporated to give 5-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (7.59 g) as a pale-yellow powder.
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.